molecular formula C17H20N2O5 B11697290 Prop-2-en-1-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Prop-2-en-1-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11697290
M. Wt: 332.4 g/mol
InChI Key: JEQRRKBRAOJAEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prop-2-en-1-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a tetrahydropyrimidine ring substituted with a dimethoxyphenyl group, a methyl group, and a prop-2-en-1-yl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Tetrahydropyrimidine Ring: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted under acidic conditions.

    Introduction of the Dimethoxyphenyl Group: This step involves the substitution of the appropriate phenyl group onto the tetrahydropyrimidine ring, often using a Friedel-Crafts acylation reaction.

    Esterification: The final step involves the esterification of the carboxyl group with prop-2-en-1-ol under acidic conditions to form the desired ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of catalysts and automated systems would be essential to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce double bonds.

    Substitution: Nucleophilic substitution reactions can be used to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Prop-2-en-1-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: This compound shares the dimethoxyphenyl group but lacks the tetrahydropyrimidine ring.

    2,5-Dimethoxyphenyl derivatives: These compounds have similar structural features but differ in their functional groups and overall structure.

Uniqueness

Prop-2-en-1-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its combination of a tetrahydropyrimidine ring with a dimethoxyphenyl group and a prop-2-en-1-yl ester

Properties

Molecular Formula

C17H20N2O5

Molecular Weight

332.4 g/mol

IUPAC Name

prop-2-enyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C17H20N2O5/c1-5-8-24-16(20)14-10(2)18-17(21)19-15(14)12-9-11(22-3)6-7-13(12)23-4/h5-7,9,15H,1,8H2,2-4H3,(H2,18,19,21)

InChI Key

JEQRRKBRAOJAEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=C(C=CC(=C2)OC)OC)C(=O)OCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.